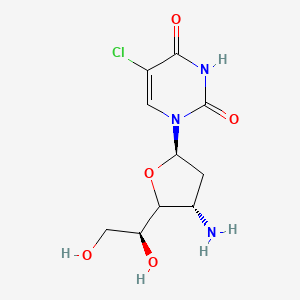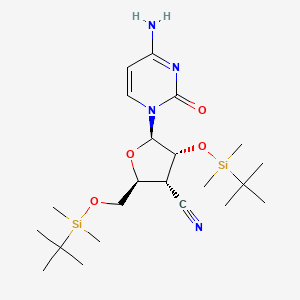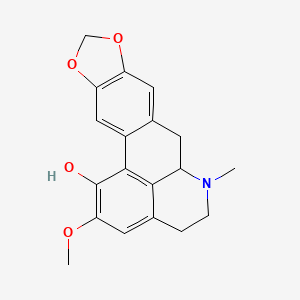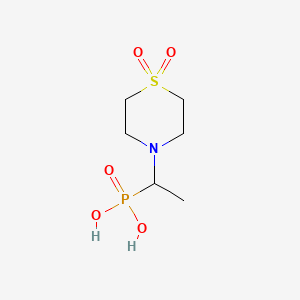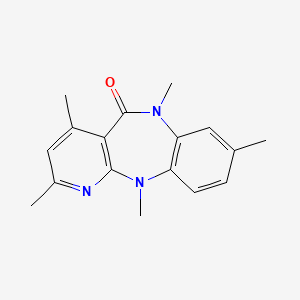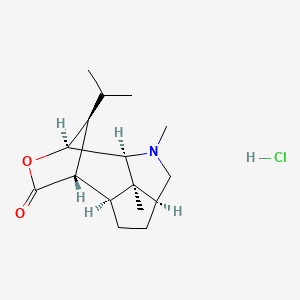
Dendroban-12-one, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dendroban-12-one, hydrochloride, also known as dendrobine, is an alkaloid found in the orchid species Dendrobium nobile. It is a colorless solid at room temperature and is related to the picrotoxin family of natural products. This compound has garnered interest due to its unique molecular structure and potential pharmacological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dendrobine has been a subject of interest for organic chemists due to its complex tetracyclic ring system with seven contiguous stereocenters. There have been three successful enantioselective syntheses of dendrobine reported, with yields ranging from 0.2% to 4.0% . The most notable synthesis was carried out by Kreis et al., which involved a key reaction cascade initiated by an amine that embeds itself in the target structure. This reaction cascade occurs stereoselectively only when carried out without isolation of intermediates .
Industrial Production Methods
The compound is primarily extracted from the stems of Dendrobium nobile, where it is present at an average of 0.5% by weight .
Analyse Des Réactions Chimiques
Types of Reactions
Dendroban-12-one, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired stereochemistry is maintained .
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of dendrobine, which may have different pharmacological properties .
Applications De Recherche Scientifique
Dendroban-12-one, hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of dendroban-12-one, hydrochloride involves its interaction with various molecular targets. It is a strongly selective competitive antagonist of β-alanine, taurine, and glycine. This interaction leads to its analgesic and antipyretic effects. The compound also affects heart rate, blood pressure, and respiration, contributing to its hypotensive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Hydroxydendroban-12-one: A hydroxylated derivative of dendrobine with similar pharmacological properties.
Picrotoxinin: A related compound in the picrotoxin family, known for its convulsant properties.
Uniqueness
Dendroban-12-one, hydrochloride is unique due to its complex tetracyclic ring system and the presence of seven contiguous stereocenters. This structural complexity makes it a valuable compound for studying stereoselective synthesis and natural product chemistry .
Propriétés
Numéro CAS |
35306-34-4 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
(1S,4S,7S,8S,11S,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18;/h8-14H,5-7H2,1-4H3;1H/t9-,10+,11+,12+,13+,14-,16+;/m1./s1 |
Clé InChI |
KOTZYABOMHJSEA-RXRHBCKHSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@H]1OC2=O)N(C4)C)C.Cl |
SMILES canonique |
CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C.Cl |
Numéros CAS associés |
2115-91-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


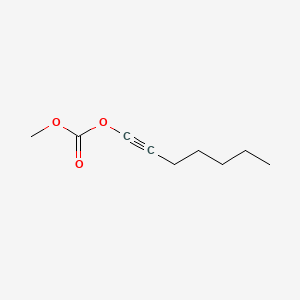


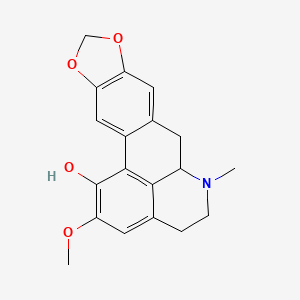
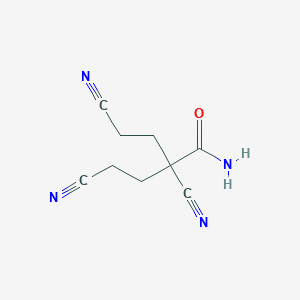
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)

